1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one

Solvatochromism Dipole Moment Electronic Structure

Researchers developing benzimidazolone pigments (Pigment Yellow 151, Orange 36) or thermostable energetic materials require high-purity 5,6-dinitrobenzimidazolone free of mono-nitro impurity-incomplete nitration renders subsequent reduction to the ortho-diamine impossible. • Manufactured via controlled nitration (90% fuming HNO₃, optimized 1.07:1-1.20:1 molar ratio) ensuring complete 5,6-dinitration. • Direct, non-substitutable precursor to 5,6-diaminobenzimidazolone-2 for pigment & pharmaceutical synthesis. • Enables TriNBO energetic materials (crystal density 1.767-1.82 g/cm³, mp 200-315 °C). • Validated substrate for nitroreductase/DT-diaphorase kinetic studies with quantified E(LUMO) values.

Molecular Formula C7H4N4O5
Molecular Weight 224.13 g/mol
CAS No. 3705-86-0
Cat. No. B021077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one
CAS3705-86-0
Synonyms1,3-Dihydro-5,6-dinitro-2H-benziimidazol-2-one; 
Molecular FormulaC7H4N4O5
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2
InChIInChI=1S/C7H4N4O5/c12-7-8-3-1-5(10(13)14)6(11(15)16)2-4(3)9-7/h1-2H,(H2,8,9,12)
InChIKeyTZDUUWCJIOBQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dinitrobenzimidazolone: Identity and Physicochemical Profile


1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one (CAS 3705-86-0) is a symmetrically substituted dinitro derivative of the benzimidazolone heterocyclic scaffold, bearing nitro groups at the 5- and 6-positions of the fused benzene ring [1]. It is a yellow crystalline solid with a molecular formula of C₇H₄N₄O₅, a molecular weight of 224.13 g/mol, and a melting point reported as >260 °C, indicative of substantial thermal stability [2]. The compound serves as a versatile intermediate and functional building block across multiple domains, including energetic materials research, pharmaceutical intermediate synthesis, organic pigment manufacturing, and specialized analytical method development .

Nitro intermediate for energetic material and pigment synthesis
Key precursor to 5,6-diaminobenzimidazolone-2
Documented reverse-phase HPLC method available
High thermal stability supports elevated temperature processing

Why 5,6-Dinitrobenzimidazolone Is Irreplaceable


The symmetrical 5,6-dinitro substitution pattern on the benzimidazolone core fundamentally alters both the electronic ground-state properties and the chemical reactivity profile of the molecule compared to mono-nitro or unsubstituted analogs. Solvatochromic studies have established that the introduction of the first nitro group decreases the ground-state dipole moment relative to unsubstituted benzimidazolone, whereas the addition of the second nitro group at the 6-position enhances the dipole moment substantially—an effect attributed to the stabilization of quinone-imine resonance forms that is unique to the dinitro configuration [1]. Furthermore, the 5,6-dinitro compound serves as the direct and indispensable precursor to 5,6-diaminobenzimidazolone-2, a critical intermediate in the synthesis of high-performance organic pigments and pharmacologically active compounds; incomplete nitration yielding the 5-nitro byproduct renders the subsequent reduction step impossible for generating the requisite ortho-diamine functionality [2]. Substituting 5,6-dinitrobenzimidazolone with a mono-nitro or non-nitrated benzimidazolone would therefore preclude access to the entire downstream chemistry enabled by the dual-nitro motif.

1 Mono-nitro benzimidazolone may not yield the ortho-diamine required for pigment and pharmaceutical synthesis.
2 Unsubstituted benzimidazolone lacks nitro groups for tri-nitro derivative formation, limiting energetic materials access.
3 Single nitro substitution does not reproduce the enhanced ground-state dipole moment critical for solvatochromic probe design.

Comparative Evidence for 5,6-Dinitrobenzimidazolone


Enhanced Ground-State Dipole Moment

The 5,6-dinitrobenzimidazolone compound exhibits a unique electronic perturbation relative to its mono-nitro and unsubstituted counterparts. Solvatochromic analysis across nine solvents of varying polarity demonstrated that the first nitro group reduces the dipole moment of benzimidazolone, while the introduction of the second nitro group at the 6-position reverses this trend and produces an enhanced ground-state dipole moment. This non-monotonic behavior is explained by the increased contribution of quinone-imine resonance forms in the dinitro species that are not accessible in the mono-nitro derivative [1][2]. The experimental difference between excited-state and ground-state dipole moments (Δμ) correlates strongly with the microscopic solvent polarity parameter Eᵀ(N) for the dinitro compound, providing a quantitative descriptor of its distinct charge-transfer character [3].

Dipole Moment
Head-to-head
Dinitro: enhanced ground-state dipole Mono-nitro: decreased dipole Unsubstituted: baseline
Reported dipole enhancement supports solvatochromic probe context.
Solvatochromic analysis in nine solvents.
Solvatochromism Dipole Moment Electronic Structure Nonlinear Optical Materials

DT-Diaphorase Substrate QSAR Profile

A quantitative structure-activity relationship (QSAR) study evaluated the conversion rates of a series of nitrobenzimidazolones and nitrobenzimidazoles by rat liver DT-diaphorase (NAD(P)H:quinone oxidoreductase), a key enzyme involved in the bioreductive activation of nitroaromatic compounds [1]. The study correlated the enzymatic reduction rates with molecular descriptors including the energy of the lowest unoccupied molecular orbital (E(LUMO)). The 5,6-dinitrobenzimidazolone derivative was characterized within this series, enabling its placement on a quantitative reactivity scale relative to other nitro-substituted analogs. The QSAR model establishes that the dinitro substitution pattern imparts a distinct E(LUMO) value that governs its susceptibility to enzymatic one-electron versus two-electron reduction pathways—a critical determinant of its behavior in biological systems [2].

DT-Diaphorase QSAR
Class-level
E(LUMO) governs enzymatic rate QSAR model across nitrobenzimidazolones
May support selection as substrate in enzymatic reduction studies.
Rat liver DT-diaphorase; QSAR model context.
DT-Diaphorase QSAR Nitroreductase Enzymatic Reduction Bioreductive Prodrugs

Optimized Nitration for Yield and Purity

Optimized synthetic protocols for the preparation of 5,6-dinitrobenzimidazolone have been established to achieve sufficiently high purity and yield for economically feasible large-scale production [1]. The nitration of benzimidazolone-2 is a critical step where impurity formation (specifically the 5-nitrobenzimidazolone-2 byproduct) can substantially deteriorate the properties of downstream products. Studies have identified that a nitric acid concentration of 90% (fuming) is required to suppress mono-nitration byproduct formation; concentrations below 80% yield significant quantities of 5-nitrobenzimidazolone-2 . The optimal molar ratio of fuming nitric acid to benzimidazolone-2 substrate ranges from 1.07:1 to 1.20:1 to achieve pure 5,6-dinitrobenzimidazolone [2].

Nitration Purity
Context-dependent
90% fuming HNO₃ → pure dinitro product
Purity sensitive to nitration conditions; supplier protocol matters.
Optimal molar ratio 1.07–1.20:1 HNO₃:substrate.
TriNBO Density
Class-level
TriNBO: 1.767 g/cm³ (173 K) TNT ~1.65 g/cm³, tetryl ~1.73 g/cm³
Reported density of derived energetic material exceeds conventional benchmarks.
Orthorhombic, space group P2₁2₁2₁.
HPLC Method
Method context
Newcrom R1 column MeCN/water/phosphoric acid
Documented method may reduce analytical development effort.
Scalable to preparative; MS-compatible variant available.
Nitration Process Chemistry Synthetic Yield Purity Scale-up

Crystal Density of Trinitro Derivative

5,6-Dinitrobenzimidazolone serves as the direct precursor to 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), a novel thermostable energetic material characterized by single-crystal X-ray diffraction [1]. TriNBO crystallizes as orthorhombic yellow prisms in space group P 2₁ 2₁ 2₁ with an experimental crystal density of 1.767 g/cm³ at 173 K [2]. Its methyl analog (5-Me-TriNBO) crystallizes as monoclinic red plates in space group P 2₁/c with a crystal density of 1.82 g/cm³ [3]. Preliminary energetic calculations indicate that TriNBO, 5-Me-TriNBO, and derived nitramines possess increased energetic characteristics relative to conventional benchmarks TNT and tetryl, positioning the dinitro precursor as a critical entry point to this thermostable high-energy materials family [4].

TriNBO Density
Class-level
TriNBO: 1.767 g/cm³ (173 K) TNT ~1.65 g/cm³, tetryl ~1.73 g/cm³
Reported density of derived energetic material exceeds conventional benchmarks.
Orthorhombic, space group P2₁2₁2₁.
Energetic Materials Crystal Density X-ray Diffraction Thermal Stability High-Energy Materials

Validated Reverse-Phase HPLC Method

A validated reverse-phase HPLC method using a Newcrom R1 column has been established for the analysis and separation of 1,3-dihydro-5,6-dinitro-2H-benzimidazol-2-one [1]. The method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid under simple isocratic or gradient conditions. For mass spectrometry (MS)-compatible applications, phosphoric acid can be substituted with formic acid [2]. The method is scalable and suitable for both analytical purity assessment and preparative isolation of impurities, as well as for pharmacokinetic studies [3]. The Newcrom R1 column utilized in this method is a specialized reverse-phase column with low silanol activity designed to minimize peak tailing for basic and hydrogen-bonding analytes [4].

HPLC Method
Method context
Newcrom R1 column MeCN/water/phosphoric acid
Documented method may reduce analytical development effort.
Scalable to preparative; MS-compatible variant available.
HPLC Analytical Method Chromatography Purity Analysis Preparative Separation

Application Scenarios for 5,6-Dinitrobenzimidazolone


Thermostable Energetic Materials Synthesis

Research programs focused on developing next-generation thermostable energetic materials should procure 5,6-dinitrobenzimidazolone as the essential precursor to the TriNBO (4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one) family. TriNBO and its derivatives exhibit crystal densities (1.767–1.82 g/cm³) that exceed TNT and rival tetryl, with high melting points (200–315 °C) conferring thermal stability advantages over conventional nitroaromatic explosives [1]. The dinitro precursor contains an activated nitro group at the 5-position that enables nucleophilic substitution with alkylamines, followed by nitration to yield nitramine derivatives with enhanced energetic characteristics [2]. Substituting this compound with mono-nitro benzimidazolone would preclude access to the complete synthetic sequence leading to these thermostable high-energy materials.

5,6-Diaminobenzimidazolone-2 for Pigments and Pharmaceuticals

Industrial and research laboratories producing 5,6-diaminobenzimidazolone-2—a key intermediate for benzimidazolone-based high-performance organic pigments (e.g., Pigment Yellow 151, Pigment Orange 36) and pharmacologically active heterocycles—require high-purity 5,6-dinitrobenzimidazolone as the direct reduction precursor [1]. The nitration step must yield dinitro product free of 5-nitrobenzimidazolone-2 impurity, which necessitates controlled reaction conditions using 90% fuming nitric acid at a 1.07:1–1.20:1 molar ratio [2]. Procuring material from suppliers who adhere to these optimized nitration parameters ensures that the subsequent catalytic hydrogenation or chemical reduction step proceeds with high yield and minimal purification burden [3]. Mono-nitro benzimidazolone cannot be reduced to the requisite ortho-diamine, making the dinitro compound non-substitutable for this application.

Bioreductive Prodrugs and DT-Diaphorase Profiling

Investigators studying hypoxia-selective cytotoxicity, nitroaromatic bioreductive activation, or DT-diaphorase (NAD(P)H:quinone oxidoreductase) enzymology should consider 5,6-dinitrobenzimidazolone as a structurally defined substrate within a characterized QSAR series [1]. The compound's E(LUMO) value and corresponding enzymatic reduction rate have been quantified relative to other nitrobenzimidazolones and nitrobenzimidazoles, enabling its use as a calibration standard or reference substrate in comparative kinetic studies [2]. The distinct dinitro substitution pattern produces a unique electronic profile that governs the partitioning between one-electron and two-electron reduction pathways—a mechanistic distinction with implications for prodrug design and toxicity prediction that cannot be replicated using mono-nitro or non-nitrated benzimidazolone analogs [3].

Solvatochromic Probe Design

Research groups designing solvatochromic probes, polarity-sensitive fluorescent reporters, or nonlinear optical materials can leverage the unique photophysical behavior of 5,6-dinitrobenzimidazolone. The compound exhibits an enhanced ground-state dipole moment relative to mono-nitro benzimidazolone, attributed to quinone-imine resonance stabilization that is exclusive to the 5,6-dinitro substitution pattern [1]. The strong correlation between the experimental Δμ (excited-state minus ground-state dipole moment) and the microscopic solvent polarity parameter Eᵀ(N) provides a quantitative framework for predicting solvatochromic shifts across solvents of varying polarity and hydrogen-bonding capacity [2]. This predictable solvatochromic response distinguishes the dinitro compound from its mono-nitro and unsubstituted counterparts, which lack the enhanced charge-transfer character required for sensitive polarity-dependent spectral tuning.

Application
Selection Property
Validation Focus
Thermostable Energetic Materials
Dinitro precursor for TriNBO family
Crystal density and thermal stability context
Pigment & Pharma Intermediate
High-purity dinitro for ortho-diamine reduction
Nitration purity and reduction feasibility
Bioreductive Prodrug Studies
QSAR-characterized DT-diaphorase substrate
Enzymatic reduction rate and E(LUMO) context
Solvatochromic Probe Design
Enhanced dipole moment and charge-transfer behavior
Δμ vs. Eᵀ(N) correlation context

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